![molecular formula C10H12Li2N4O11P2 B12375371 dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is a complex organic compound with significant importance in various scientific fields. This compound features a purine base, a ribose sugar, and a phosphate group, making it a nucleoside phosphate derivative. Its structure is crucial for its biological and chemical properties, which are extensively studied in biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules. This involves the formation of the imidazole ring followed by the fusion with a pyrimidine ring.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often requires the activation of the sugar moiety and the use of catalysts to facilitate the bond formation.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the phosphate group. This is typically achieved using phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
化学反応の分析
Types of Reactions
Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the phosphate group, leading to different products.
Substitution: Substitution reactions can occur at the purine base or the ribose sugar, resulting in the formation of various analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various nucleoside analogs and phosphorylated derivatives, which have significant applications in medicinal chemistry and molecular biology.
科学的研究の応用
Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of nucleotides and nucleic acids.
Biology: In studies of DNA and RNA synthesis, replication, and repair.
Medicine: As a potential therapeutic agent in antiviral and anticancer research.
Industry: In the production of diagnostic reagents and biochemical assays.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. It can inhibit or activate enzymes involved in nucleic acid metabolism, thereby affecting cellular processes such as DNA replication and transcription. The phosphate group plays a crucial role in these interactions, facilitating the binding to enzyme active sites and modulating their activity.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Another nucleoside phosphate with a guanine base instead of adenine.
Cytidine Monophosphate (CMP): Contains a cytosine base and is involved in RNA synthesis.
Uniqueness
Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is unique due to its specific structure and the presence of the dilithium ion, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C10H12Li2N4O11P2 |
|---|---|
分子量 |
444.1 g/mol |
IUPAC名 |
dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O11P2.2Li/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1;; |
InChIキー |
YZZFCILNGJPOCL-AMORSGDNSA-L |
異性体SMILES |
[Li+].[Li+].C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O |
正規SMILES |
[Li+].[Li+].C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


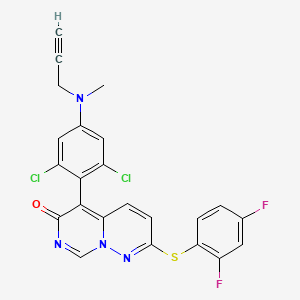
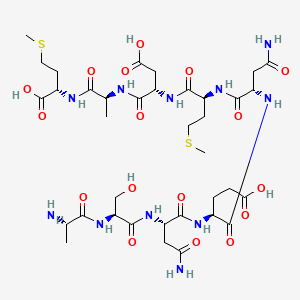
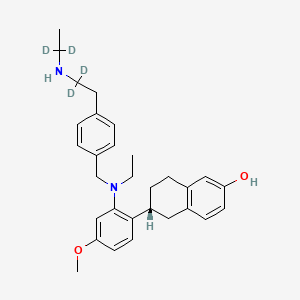
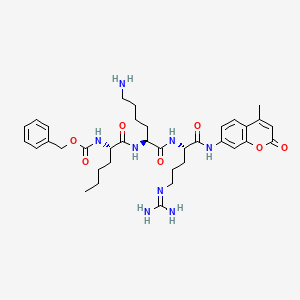

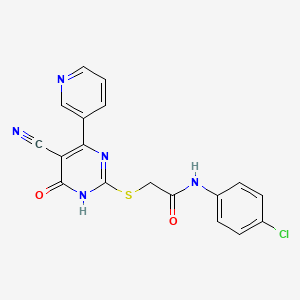
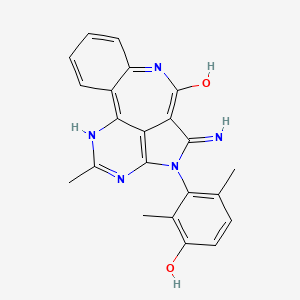
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
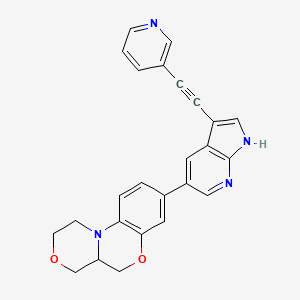
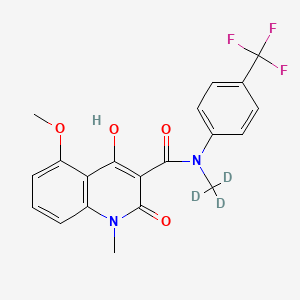
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)

